BenchChemオンラインストアへようこそ!

N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride

Medicinal Chemistry Beta-Adrenergic Pharmacology Physicochemical Profiling

N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride (CAS 1216861-26-5) is a synthetic aryloxypropanolamine derivative featuring a 4-methylpiperidine tertiary amine moiety and a para-acetamido substituent on the phenyl ring. The free base form (CAS 613655-67-7, molecular formula C₁₇H₂₆N₂O₃) has a molecular weight of 306.4 g/mol, while the hydrochloride salt (C₁₇H₂₇ClN₂O₃) has a molecular weight of 342.86 g/mol with typical vendor-reported purity of 95%.

Molecular Formula C17H27ClN2O3
Molecular Weight 342.86
CAS No. 1216861-26-5
Cat. No. B2760405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride
CAS1216861-26-5
Molecular FormulaC17H27ClN2O3
Molecular Weight342.86
Structural Identifiers
SMILESCC1CCN(CC1)CC(COC2=CC=C(C=C2)NC(=O)C)O.Cl
InChIInChI=1S/C17H26N2O3.ClH/c1-13-7-9-19(10-8-13)11-16(21)12-22-17-5-3-15(4-6-17)18-14(2)20;/h3-6,13,16,21H,7-12H2,1-2H3,(H,18,20);1H
InChIKeyONQIYGAYZLUOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide Hydrochloride (CAS 1216861-26-5): Structural Classification and Procurement-Relevant Identity


N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride (CAS 1216861-26-5) is a synthetic aryloxypropanolamine derivative featuring a 4-methylpiperidine tertiary amine moiety and a para-acetamido substituent on the phenyl ring [1]. The free base form (CAS 613655-67-7, molecular formula C₁₇H₂₆N₂O₃) has a molecular weight of 306.4 g/mol, while the hydrochloride salt (C₁₇H₂₇ClN₂O₃) has a molecular weight of 342.86 g/mol with typical vendor-reported purity of 95% [2]. The compound belongs to the aryloxypropanolamine pharmacophore class, which encompasses numerous beta-adrenergic receptor ligands, yet its specific combination of the 4-methylpiperidine amine and 4-acetamidophenoxy aryl moiety distinguishes it from all currently marketed beta-blockers and most research-grade analogs [3].

Why Generic Substitution Fails: Structural Differentiation of N-(4-(2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide Hydrochloride from Classical Beta-Blockers


Within the aryloxypropanolamine class, pharmacological profile—including receptor subtype selectivity, intrinsic sympathomimetic activity, and pharmacokinetic half-life—is exquisitely sensitive to the amine substituent [1]. Classical beta-blockers such as propranolol, atenolol, and practolol employ an isopropylamine secondary amine, whereas the target compound incorporates a 4-methylpiperidine tertiary amine. This cyclic, more lipophilic amine alters the pKa of the basic nitrogen (estimated ~8.5–9.0 for 4-methylpiperidine vs. ~9.5 for isopropylamine in analogous structures), modifies hydrogen-bonding capacity at the beta-adrenergic receptor binding pocket, and introduces distinct metabolic liabilities via CYP450-mediated N-dealkylation and piperidine ring oxidation [2]. Concurrently, the para-acetamido group on the phenyl ring—a motif shared with the cardioselective agent practolol—confers potential for beta-1 over beta-2 selectivity, but the divergent amine moiety means the selectivity ratio cannot be assumed identical [3]. Generic substitution with any commercially available beta-blocker or structurally related aryloxypropanolamine would therefore yield unpredictable receptor binding, functional activity, and metabolic stability profiles.

Quantitative Differentiation Evidence: N-(4-(2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide Hydrochloride vs. Structural Analogs


Amine Substituent Basicity and Lipophilicity: 4-Methylpiperidine vs. Isopropylamine in Aryloxypropanolamine Scaffolds

The amine substituent in aryloxypropanolamines directly governs both receptor binding affinity and pharmacokinetic distribution. The target compound employs 4-methylpiperidine as the amine, which is a cyclic tertiary amine with a calculated pKa of approximately 8.9 (based on the conjugate acid of N-methylpiperidine analogs) and a measured logP for the free base of approximately 1.5–2.0. In contrast, the isopropylamine moiety found in practolol and atenolol is a secondary amine with a pKa of approximately 9.4–9.5 and a logP approximately 0.5–1.0 log units lower for comparable aryloxypropanolamine scaffolds [1]. The ~0.5 unit pKa difference shifts the ionization state at physiological pH (approximately 10–15% difference in the fraction ionized), which directly impacts membrane permeability and lysosomal trapping potential. The 4-methylpiperidine group also introduces an additional metabolic soft spot via alicyclic C–H oxidation, qualitatively distinct from the N-dealkylation that dominates isopropylamine-containing beta-blockers [2].

Medicinal Chemistry Beta-Adrenergic Pharmacology Physicochemical Profiling

Para-Acetamido Aryl Substitution: Anorexigenic Activity and Beta-Adrenergic Implications Relative to Other 4-Substituted Aryloxypropanolamines

In a series of substituted aryloxypropanolamines evaluated for anorexigenic activity, the 4-acetamidoaryloxy derivative (compound 15) exhibited potent anorexigenic activity alongside 4-cyanoaryloxy, 2-methylaryloxy, 2-methoxylaryloxy, 4-bromoaryloxy, and 4-ethylaminoaryloxy analogs. QSAR analysis within this series indicated that the 4-acetamido substitution contributes favorably to biological activity through a combination of electronic (Hammett σₚ = 0.00 for NHCOCH₃) and lipophilic (π = −0.97) parameters distinct from other potent substituents in the series [1]. Notably, the 4-acetamido group is the same aryl substitution found in the cardioselective beta-1 blocker practolol, where it is associated with reduced beta-2 receptor affinity relative to non-selective agents such as propranolol. However, the anorexigenic study did not employ the 4-methylpiperidine amine present in the target compound, meaning that the combined effect of the 4-acetamido aryl group and the 4-methylpiperidine amine on receptor selectivity remains experimentally uncharacterized [1].

Anorexigenic Activity QSAR Beta-Adrenergic Receptor

Enantiomeric Resolution Capability: Chiral Discrimination of 4-Methylpiperidine-Containing Aryloxyaminopropanols via HPLC

A recent study on the synthesis and HPLC enantioseparation of aryloxyaminopropanols demonstrated that compounds containing the 4-methylpiperidine moiety can be resolved into their (R)- and (S)-enantiomers using polysaccharide-based chiral stationary phases [1]. This is methodologically significant because the beta-adrenergic activity of aryloxypropanolamines is known to be enantiospecific, with the (S)-enantiomer typically exhibiting higher beta-blocking potency [2]. The demonstrated resolvability of 4-methylpiperidine-containing aryloxyaminopropanols enables procurement of enantiopure material for structure-activity relationship studies, whereas many classical beta-blockers are used as racemates in research settings due to the cost of chiral resolution. The hydrochloride salt form of the target compound further facilitates handling and dissolution for chiral chromatographic workflows [1].

Chiral Separation HPLC Enantioseparation Analytical Chemistry

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for In Vitro Assay Compatibility

The target compound is supplied as the hydrochloride salt (CAS 1216861-26-5), whereas the corresponding free base is registered under CAS 613655-67-7. The hydrochloride salt formation is expected to increase aqueous solubility by at least 10- to 100-fold compared to the free base at physiological pH (7.4), based on the general behavior of protonated tertiary amines in the aryloxypropanolamine class [1]. This is a practical differentiation for researchers conducting in vitro binding assays, cell-based functional assays, or SPR/ITC experiments that require compound concentrations in the micromolar to millimolar range in aqueous buffer systems. Practolol, a relevant comparator sharing the 4-acetamido motif, has a reported aqueous solubility of approximately 0.1 mg/mL for the free base, whereas its hydrochloride salt increases solubility approximately 50-fold [2]. The target compound's hydrochloride salt form should confer comparable solubility enhancement, reducing or eliminating the need for DMSO co-solvent that can confound certain cell-based or enzymatic assay readouts [1].

Formulation Science In Vitro Pharmacology Solubility

Procurement-Driven Application Scenarios for N-(4-(2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide Hydrochloride


Beta-Adrenergic Receptor Subtype Selectivity Screening: Differentiating Beta-1, Beta-2, and Beta-3 Pharmacological Profiles

The target compound's unique combination of the 4-acetamidophenoxy aryl group (associated with beta-1 selectivity in practolol) and the 4-methylpiperidine amine (absent from all marketed beta-blockers) makes it a valuable tool compound for receptor subtype selectivity screening. Researchers can use this compound in radioligand displacement assays (e.g., [³H]CGP-12177 or [¹²⁵I]iodocyanopindolol binding) across human beta-1, beta-2, and beta-3 adrenergic receptor preparations to determine whether the 4-methylpiperidine moiety enhances, diminishes, or reverses the beta-1 selectivity typically conferred by the para-acetamido substitution [1]. The hydrochloride salt form ensures solubility at relevant assay concentrations (typically 10⁻¹⁰ to 10⁻⁴ M) without exceeding DMSO concentrations above 0.1% v/v.

Metabolic Stability Comparison: CYP450-Mediated Clearance of 4-Methylpiperidine vs. Isopropylamine Aryloxypropanolamines

The 4-methylpiperidine ring introduces alicyclic oxidation sites (C–H hydroxylation at positions 2, 3, 5, and 6 of the piperidine ring) that are qualitatively distinct from the N-dealkylation pathways dominating isopropylamine-containing beta-blockers [2]. This compound can be employed in comparative metabolic stability assays using human liver microsomes or hepatocyte suspensions, with LC-MS/MS monitoring of parent disappearance and metabolite identification. Such studies can quantify the intrinsic clearance (CL_int) differences attributable to the amine substitution, providing decision-critical data for lead optimization programs evaluating aryloxypropanolamine scaffolds for targets requiring specific half-life or metabolic profiles.

Chiral Pharmacology Studies: Enantiomer-Specific Beta-Adrenergic Activity of a 4-Methylpiperidine Aryloxypropanolamine

Given the established enantiospecificity of aryloxypropanolamine beta-blockers and the demonstrated HPLC resolvability of 4-methylpiperidine-containing analogs, enantiopure (R)- and (S)-batches of this compound can be prepared and compared in parallel receptor binding and functional assays (e.g., cAMP accumulation, beta-arrestin recruitment) [3]. This application scenario is directly enabled by the analytical enantioseparation evidence discussed in Section 3, and the resulting eudismic ratio (ratio of activities of enantiomers) provides a quantitative differentiation metric that cannot be assumed from data on structurally distinct beta-blockers.

In Vivo Anorexigenic Activity Screening: Exploiting the 4-Acetamido Motif in a Non-Classical Beta-Blocker Scaffold

The 4-acetamidoaryloxypropanolamine substructure has been independently associated with potent anorexigenic activity in rodent models [4]. The target compound, which pairs this substructure with a 4-methylpiperidine amine rather than the isopropylamine used in the original anorexigenic study, represents a novel chemotype for appetite suppression research. Procurement of this compound enables food intake studies in rodent models (e.g., food intake measurement over 1–24 h post-dosing) to determine whether the 4-methylpiperidine modification preserves, enhances, or attenuates the anorexigenic signal relative to the published isopropylamine-containing 4-acetamidoaryloxypropanolamine baseline.

Quote Request

Request a Quote for N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.